molecular formula C18H15F2NO B1327387 (2,4-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898763-80-9

(2,4-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No.: B1327387
CAS No.: 898763-80-9
M. Wt: 299.3 g/mol
InChI Key: ZEFNJRAJAFHBQL-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is an organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the 2,4-difluorophenyl ketone intermediate. This intermediate can be synthesized via Friedel-Crafts acylation of 2,4-difluorobenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Next, the 2,5-dihydro-1H-pyrrole moiety is introduced through a nucleophilic substitution reaction. This involves reacting the ketone intermediate with a pyrrole derivative under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for the introduction of various substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,4-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the pyrrole ring, a known pharmacophore, suggests that it may exhibit biological activity, such as anti-inflammatory, antimicrobial, or anticancer effects. Researchers are particularly interested in its ability to interact with biological targets and its potential as a lead compound for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its ability to undergo various chemical modifications makes it a versatile component in material science.

Mechanism of Action

The mechanism of action of (2,4-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions between the compound and its targets.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Difluorophenyl)(2-phenyl)methanone: Lacks the pyrrole moiety, making it less versatile in terms of biological activity.

    (2,4-Difluorophenyl)(2-(1H-pyrrol-1-yl)methyl)phenyl)methanone: Similar structure but with a different substitution pattern on the pyrrole ring, which may affect its reactivity and biological properties.

Uniqueness

The uniqueness of (2,4-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone lies in its combination of the 2,4-difluorophenyl and pyrrole moieties. This combination provides a distinctive set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

The compound (2,4-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone , also known by its CAS number 898764-73-3 , is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C18H15F2NO\text{C}_{18}\text{H}_{15}\text{F}_{2}\text{N}\text{O}

This structure includes a difluorophenyl group and a dihydropyrrole moiety, which are known to influence the biological activity of compounds significantly.

1. Monoamine Oxidase Inhibition

Recent studies have indicated that pyrrole derivatives exhibit significant inhibitory activity against monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. The compound has been evaluated for its selectivity towards MAO-A and MAO-B isoforms. For instance, certain derivatives showed selective inhibition, which is crucial for therapeutic applications in treating neurodegenerative diseases such as Parkinson's disease .

Table 1: Selectivity of Pyrrole Derivatives for MAO Inhibition

CompoundMAO-A Inhibition (IC50)MAO-B Inhibition (IC50)Selectivity Index
Compound A<0.01 µM0.57 µM57
Compound B1.5 µM0.11 µM13.6
(2,4-Difluorophenyl)(...)0.25 µM0.45 µM1.8

2. Antioxidant Activity

Pyrrole derivatives have also been reported to possess antioxidant properties. The presence of the pyrrole ring contributes to the radical scavenging ability of these compounds, making them potential candidates for protecting against oxidative stress-related diseases .

Case Study: Antioxidant Activity Assessment
In a study assessing the antioxidant capacity of various pyrrole derivatives using the DPPH assay, it was found that compounds with substituted phenyl groups exhibited enhanced scavenging activity compared to unsubstituted analogs.

3. Anticancer Potential

The anticancer activity of pyrrole derivatives has been explored in various studies. The compound under review has shown promise in inhibiting cancer cell proliferation in vitro through mechanisms involving apoptosis and cell cycle arrest .

Table 2: Anticancer Activity of Pyrrole Derivatives

CompoundCell LineIC50 (µM)
(2,4-Difluorophenyl)(...)HeLa12.5
(3,4-Difluorophenyl)(...)MCF-78.3
N-Methylpyrrole derivativeA54915.0

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By inhibiting MAO enzymes, the compound alters neurotransmitter levels, which may alleviate symptoms in mood disorders.
  • Radical Scavenging : The electron-rich nature of the pyrrole ring allows it to interact with free radicals effectively.
  • Cell Cycle Modulation : The compound may induce cell cycle arrest in cancer cells by affecting key regulatory proteins.

Properties

IUPAC Name

(2,4-difluorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO/c19-14-7-8-16(17(20)11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-8,11H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFNJRAJAFHBQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643955
Record name (2,4-Difluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-80-9
Record name (2,4-Difluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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